5-Lipoxygenase Inhibition: Comparable Potency to Zileuton in Human PMNL
3,3-Pentamethylene glutarimide (3-azaspiro[5.5]undecane-2,4-dione) exhibits moderate inhibitory activity against 5-lipoxygenase (5-LO) in human polymorphonuclear leukocytes (PMNL), with an IC50 of 550 nM [1]. This potency is comparable to the clinically approved 5-LO inhibitor zileuton, which has a reported IC50 of 0.4–0.9 µM in similar human PMNL and whole blood assays [2].
| Evidence Dimension | 5-Lipoxygenase Inhibition (IC50) |
|---|---|
| Target Compound Data | 550 nM |
| Comparator Or Baseline | Zileuton: 400–900 nM |
| Quantified Difference | Within same order of magnitude |
| Conditions | Human PMNL, 15 min pre-incubation with arachidonic acid [1] |
Why This Matters
This demonstrates that the compound is not merely a passive intermediate but a bioactive scaffold with anti-inflammatory potential comparable to a marketed drug, justifying its selection over non-bioactive spiro imides.
- [1] BindingDB. (2024). BDBM50062621 CHEMBL3397710: 3,3-Pentamethylene glutarimide. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50062621 View Source
- [2] ScienceDirect. (2024). 5-lipoxygenase inhibitory activity of zileuton. Retrieved from https://www.sciencedirect.com/topics/chemistry/zileuton View Source
